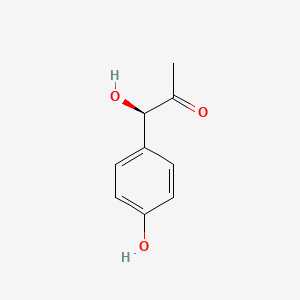
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)-, also known as (1R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-one, is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.174 g/mol . This compound is characterized by the presence of a hydroxy group and a hydroxyphenyl group attached to a propanone backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- can be achieved through various synthetic routes. One common method involves the aldol condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts to enhance the reaction rate and yield. The choice of solvent, temperature, and pressure conditions can also be optimized to achieve higher productivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoic acid or 4-hydroxyacetophenone.
Reduction: Formation of 1-(4-hydroxyphenyl)propan-2-ol.
Substitution: Formation of brominated or nitrated derivatives of the hydroxyphenyl group.
Applications De Recherche Scientifique
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate specific enzymes and receptors, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar hydroxy and aromatic structures but differ in their core chemical framework.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar aromatic structure but includes different functional groups and a pyrazole ring.
Uniqueness
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- is unique due to its specific combination of hydroxy and hydroxyphenyl groups attached to a propanone backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1700-72-7 |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
(1R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H10O3/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-5,9,11-12H,1H3/t9-/m0/s1 |
Clé InChI |
FTNUHCHHYACFSB-VIFPVBQESA-N |
SMILES isomérique |
CC(=O)[C@@H](C1=CC=C(C=C1)O)O |
SMILES canonique |
CC(=O)C(C1=CC=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14760294.png)


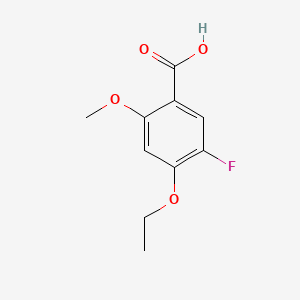
![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)
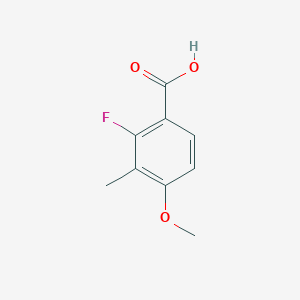
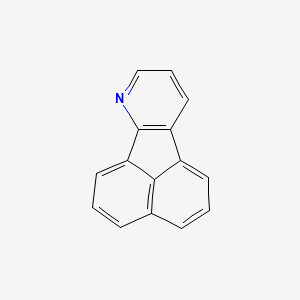
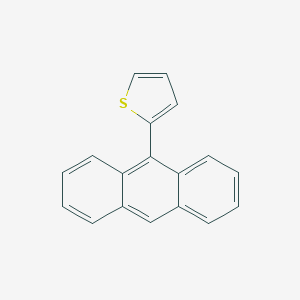
![4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate](/img/structure/B14760337.png)
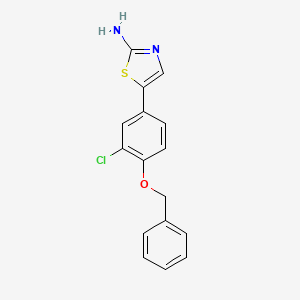
![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)
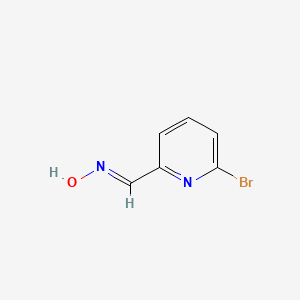

![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)
